molecular formula C28H25ClO8 B15340141 Methyl 4-Chloro-4-deoxy-alpha-D-glucopyranoside Tribenzoate

Methyl 4-Chloro-4-deoxy-alpha-D-glucopyranoside Tribenzoate

Cat. No.: B15340141
M. Wt: 524.9 g/mol
InChI Key: UEIVKNTXZOYDEL-DFAAVORFSA-N
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Description

Methyl 4-Chloro-4-deoxy-alpha-D-glucopyranoside Tribenzoate is a complex organic compound with the molecular formula C28H25ClO8 and a molecular weight of 524.95 g/mol. This compound is primarily used in scientific research, particularly in the study of glycogen phosphorylase, an enzyme involved in glycogen metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The process involves the use of catalysts to increase the yield and purity of the final product. Quality control measures are implemented to ensure that the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Chloro-4-deoxy-alpha-D-glucopyranoside Tribenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Methyl 4-Chloro-4-deoxy-alpha-D-glucopyranoside Tribenzoate is extensively used in scientific research due to its role as an inhibitor of glycogen phosphorylase This makes it valuable in studies related to glycogen metabolism, diabetes, and other metabolic disorders

Mechanism of Action

The compound exerts its effects by inhibiting the activity of glycogen phosphorylase, an enzyme that breaks down glycogen into glucose-1-phosphate. By inhibiting this enzyme, the compound helps regulate blood sugar levels and can be used to study metabolic pathways involved in glycogen storage diseases.

Molecular Targets and Pathways: The primary molecular target of Methyl 4-Chloro-4-deoxy-alpha-D-glucopyranoside Tribenzoate is glycogen phosphorylase. The inhibition of this enzyme affects the glycogenolysis pathway, leading to the accumulation of glycogen in cells.

Comparison with Similar Compounds

  • Methyl alpha-D-glucopyranoside

  • Methyl beta-D-glucopyranoside

  • Methyl 4-deoxy-alpha-D-glucopyranoside

Properties

Molecular Formula

C28H25ClO8

Molecular Weight

524.9 g/mol

IUPAC Name

[(3R,4R,5S,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C28H25ClO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21?,22-,23+,24+,28+/m1/s1

InChI Key

UEIVKNTXZOYDEL-DFAAVORFSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H](C(O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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